![molecular formula C10H10F2N2O2 B2930125 1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one CAS No. 1550059-18-1](/img/structure/B2930125.png)
1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one is an organic compound that features a difluoromethoxy group attached to a phenyl ring, which is further connected to an imidazolidin-2-one moiety
準備方法
The synthesis of 1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(difluoromethoxy)aniline.
Formation of Imidazolidin-2-one: The aniline derivative undergoes a cyclization reaction with appropriate reagents to form the imidazolidin-2-one ring.
Reaction Conditions: The reactions are generally carried out under controlled temperatures and may require catalysts to enhance the reaction rate and yield.
Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.
化学反応の分析
1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions.
類似化合物との比較
1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one can be compared with similar compounds such as:
1-[4-(Difluoromethoxy)phenyl]ethanamine: This compound has a similar difluoromethoxy group but differs in the core structure.
4-(Difluoromethoxy)phenyl isocyanate: Another related compound with a different functional group.
1-(3’,4’-difluorophenyl)ethylamine: Similar in having a difluorophenyl group but with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O2/c11-9(12)16-8-3-1-7(2-4-8)14-6-5-13-10(14)15/h1-4,9H,5-6H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXDDMUFGMELHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-fluorophenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2930043.png)
![2-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide](/img/structure/B2930044.png)
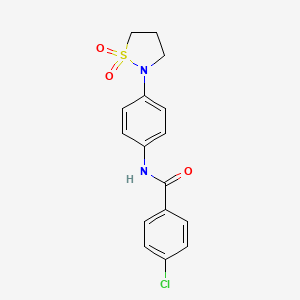
![3-chloro-2-[(2R)-3-(4-methylphenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2930048.png)
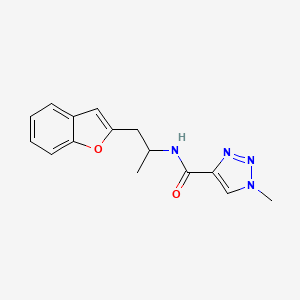
![N-[Cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2930050.png)
![2-(3-Hydroxypropyl)-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2930051.png)

![N-cyclohexyl-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2930055.png)
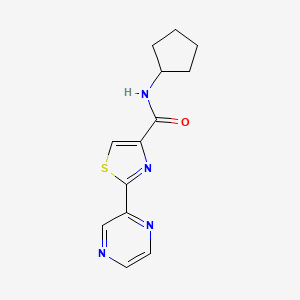
![3-[5-(4-Bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B2930058.png)
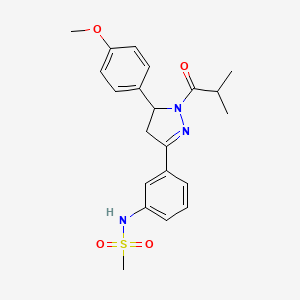
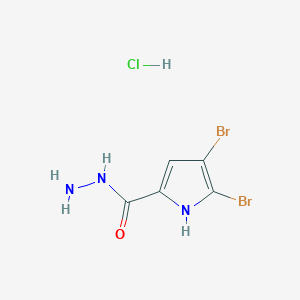
![N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2930063.png)
